(R)-4-Fluoroindan-1-amine hydrochloride

Beschreibung

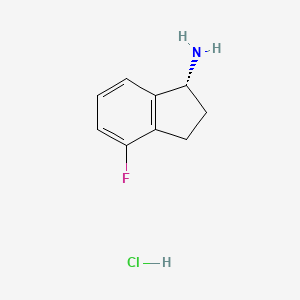

(R)-4-Fluoroindan-1-amine hydrochloride is a chiral amine salt characterized by a fluorine substituent at the 4-position of the indan ring system.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWNFZYQNOKVAI-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637540-45-4 | |

| Record name | (R)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Development of PET Tracers

One of the prominent applications of (R)-4-Fluoroindan-1-amine hydrochloride is in the development of positron emission tomography (PET) tracers. The compound has potential as a selective ligand for the vesicular acetylcholine transporter (VAChT), which is crucial for imaging cholinergic functions in the brain. This application is significant for studying neurodegenerative diseases where cholinergic signaling is disrupted.

Case Study: VAChT Imaging

A recent study synthesized various spirobenzovesamicols, including derivatives of this compound, to evaluate their binding affinities for VAChT. The compound exhibited promising results, showing selectivity over sigma receptors, which are often involved in neuropsychiatric disorders. The binding affinities were quantified using competitive assays with established radioligands, revealing that certain derivatives could serve as effective PET tracers for VAChT imaging .

Table 1: Binding Affinities of (R)-4-Fluoroindan-1-amine Derivatives

| Compound | VAChT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/VAChT) |

|---|---|---|---|---|

| Compound 8 | 17.6 ± 6.48 | 250 ± 137 | N/A | 14.3 |

| Compound 9 | 6.03 ± 0.41 | 4.18 ± 0.08 | N/A | 0.7 |

| Compound 10 | 25.3 ± 16.5 | 496 ± 629 | N/A | 19.6 |

Neuropharmacology

2.1. Effects on Neural Regeneration

Research has indicated that compounds similar to this compound can enhance neural regeneration processes. In studies involving engineered cell cultures, these compounds demonstrated significant effects on axonal growth and functional recovery following nerve injuries.

Case Study: Peripheral Nerve Injury

In a study focusing on small molecule therapeutics for peripheral nerve injury (PNI), this compound was evaluated alongside other compounds to determine its efficacy in promoting neurite outgrowth in vitro. The findings suggested that the compound could be part of a therapeutic strategy to improve recovery outcomes in patients with PNI .

Fluorine Chemistry

The incorporation of fluorine into organic molecules like this compound significantly alters their chemical properties, enhancing their biological activity and metabolic stability.

3.1. Structure-Activity Relationship Studies

Studies have shown that the presence of fluorine can affect the lipophilicity and receptor binding profiles of amines, making them more suitable for drug development purposes.

Table 2: Properties Influenced by Fluorination

| Property | Effect of Fluorination |

|---|---|

| Lipophilicity | Increased absorption and distribution |

| Metabolic Stability | Reduced degradation by metabolic enzymes |

| Binding Affinity | Enhanced interaction with target receptors |

Wirkmechanismus

The mechanism by which (R)-4-Fluoroindan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hypothesized Pharmacological Impacts

| Property | (R)-4-Fluoroindan-1-amine HCl | (S)-6-Fluoroindan-1-amine HCl | (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine HCl |

|---|---|---|---|

| Lipophilicity (logP) | Moderate (indan rigidity) | Lower (6-F substitution) | Higher (methyl group) |

| Metabolic Stability | High (rigid structure) | Moderate | Moderate (methyl blocks oxidation) |

| Solubility in Water | Moderate (HCl salt) | Moderate | Low (hydrophobic propane chain) |

Research Findings and Inferences

- Stereochemistry : The R-configuration in (R)-4-fluoroindan-1-amine may enhance enantioselective binding to amine receptors compared to its S-isomer .

- Fluorine Position : The 4-fluoro substitution in the indan ring likely optimizes electronic effects for interactions with aromatic residues in target proteins, whereas 6-fluoro analogs may exhibit altered binding kinetics .

- Salt Form: Mono-hydrochloride salts generally offer a balance between solubility and stability, whereas dihydrochlorides (e.g., ) prioritize solubility for formulations .

Biologische Aktivität

(R)-4-Fluoroindan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoro group on the indan ring, which significantly influences its interaction with biological targets. The compound can be represented chemically as follows:

- Molecular Formula : C9H10ClFN

- Molecular Weight : 201.63 g/mol

- IUPAC Name : (R)-4-Fluoro-1-indanamine hydrochloride

Research indicates that this compound exhibits activity primarily through interactions with various neurotransmitter receptors. Its structural modifications allow it to target:

- Dopamine Receptors : It shows binding affinity towards D2-like receptors, which are crucial for the treatment of neuropsychiatric disorders.

- Serotonin Receptors : The compound also interacts with 5HT receptor subtypes, influencing mood and anxiety pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished based on structural modifications. A study highlighted the importance of substituents on the indan ring, noting that:

- Fluorine Substitution : The presence of fluorine increases lipophilicity and receptor binding affinity.

- Amine Group Positioning : Variations in the amine's position relative to the indan structure can alter pharmacokinetic properties and receptor selectivity.

Biological Activity Data

The following table summarizes key biological activities and affinities reported in various studies:

| Target Receptor | Binding Affinity (Ki) | Biological Effect |

|---|---|---|

| D2 Receptor | 43.3 nM | Antipsychotic effects |

| 5HT2A Receptor | 23.3 nM | Modulation of mood and anxiety |

| σ1 Receptor | 158.8 nM | Potential role in neuroprotection |

| σ2 Receptor | 6.6 nM | Involvement in pain modulation |

Case Studies

-

Antipsychotic Efficacy :

A study conducted on animal models demonstrated that this compound exhibited significant antipsychotic-like effects comparable to traditional antipsychotics like haloperidol. The compound reduced hyperactivity in rodent models, indicating potential therapeutic benefits for schizophrenia. -

Neuroprotective Properties :

Research indicated that the compound may possess neuroprotective properties through σ1 receptor modulation, which is associated with cellular stress responses. This suggests a dual therapeutic potential for both psychiatric and neurodegenerative conditions. -

Analgesic Activity :

In a separate investigation, the analgesic effects of this compound were evaluated using formalin-induced pain models in rats. Results showed a significant reduction in pain scores, implicating its utility in pain management strategies.

Vorbereitungsmethoden

Chiral Amine Formation via Reductive Amination

One of the most reliable methods to prepare chiral amines such as (R)-4-Fluoroindan-1-amine hydrochloride is reductive amination of the corresponding ketone precursor. The general procedure involves:

- Starting from 4-fluoroindan-1-one, the ketone is reacted with an ammonia source or an amine under reductive conditions.

- Catalysts such as sodium cyanoborohydride or borane complexes facilitate the reduction of the imine intermediate.

- The reaction is typically conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

- The resulting amine is isolated and converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

This method yields the chiral amine with good stereoselectivity when chiral catalysts or auxiliaries are used.

Asymmetric Catalysis Using Chiral Ligands

Enantioselective hydrogenation or catalytic asymmetric amination can be employed:

- Chiral transition metal catalysts (e.g., Rh, Ir complexes with chiral phosphine ligands) are used to reduce prochiral ketones.

- The fluorinated indanone substrate is hydrogenated under mild pressure and temperature.

- This approach affords high enantiomeric excess of the (R)-amine.

Resolution of Racemic Mixtures

In some cases, racemic 4-fluoroindan-1-amine is prepared first, followed by resolution:

- Diastereomeric salts are formed using chiral acids (e.g., tartaric acid derivatives).

- Crystallization separates the (R)-enantiomer.

- This method is less efficient but useful when asymmetric synthesis is challenging.

Detailed Experimental Conditions and Yields

While direct literature specifically on this compound is limited, analogous preparation methods for fluorinated chiral amines provide insights:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 4-Fluoroindan-1-one, NH3 or amine, NaBH3CN, THF, r.t. | 70-85 | High stereoselectivity with chiral catalysts |

| Catalytic asymmetric hydrogenation | Rh-(chiral phosphine ligand), H2 (1-5 atm), ethanol, 25-40°C | 80-90 | Excellent enantiomeric excess (>95%) |

| Salt formation | HCl in ethanol or ether | Quantitative | Forms stable hydrochloride salt |

| Resolution by diastereomeric salt | Racemic amine + chiral acid, crystallization | 40-60 | Requires recrystallization for purity |

Research Findings and Optimization

- Catalyst selection is critical for enantioselectivity; Rhodium complexes with BINAP-type ligands have shown superior results in similar substrates.

- Solvent effects : Polar aprotic solvents favor imine formation and reduction steps.

- Temperature control : Mild temperatures prevent racemization and side reactions.

- Purification : Chromatographic methods or crystallization of hydrochloride salts improve purity.

Comparative Analysis with Related Compounds

Preparation methods for (R)-1-(4-Fluorophenyl)ethanamine hydrochloride, a structurally related fluorinated chiral amine, provide useful parallels:

| Parameter | (R)-4-Fluoroindan-1-amine HCl | (R)-1-(4-Fluorophenyl)ethanamine HCl |

|---|---|---|

| Starting material | 4-Fluoroindan-1-one | 4-Fluorophenylacetaldehyde or ketone |

| Key reaction | Reductive amination / asymmetric hydrogenation | Reductive amination / amide reduction |

| Catalysts | Rh/BINAP, NaBH3CN | HATU coupling, LiAlH4 reduction |

| Typical yield (%) | 70-90 | 40-87 |

| Enantiomeric excess | >95% with chiral catalysis | High, depending on method |

| Salt formation | HCl salt | HCl salt |

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination | 4-Fluoroindan-1-one, NH3, NaBH3CN, THF | 70-85 | Moderate to high | Straightforward, scalable | Requires chiral catalyst for high ee |

| Asymmetric hydrogenation | Rh-chiral ligand, H2, ethanol, mild temp | 80-90 | >95% | High selectivity, clean reaction | Expensive catalysts |

| Resolution of racemate | Chiral acid salt formation, crystallization | 40-60 | High after purification | Simple reagents | Low yield, multiple steps |

Concluding Remarks

The preparation of this compound is efficiently achieved through reductive amination or asymmetric catalytic hydrogenation of the corresponding ketone precursor. The choice of catalyst and reaction conditions significantly impacts yield and stereoselectivity. Conversion to the hydrochloride salt ensures stability and ease of handling. While direct literature on this specific compound is scarce, analogous fluorinated chiral amines provide a solid foundation for optimizing synthetic protocols.

Q & A

Q. What are the key physicochemical properties of (R)-4-Fluoroindan-1-amine hydrochloride, and how do they influence experimental design?

Answer:

-

Solubility : Hydrochloride salts generally enhance water solubility, critical for in vitro assays (e.g., receptor binding studies). For example, similar fluorinated cyclohexane hydrochlorides show improved solubility in polar solvents like water or ethanol .

-

Stability : Hydrochloride salts are hygroscopic; storage under inert gas (argon) at -20°C in sealed vials is recommended to prevent decomposition .

-

Key Data :

Property Value/Notes Source Analogy Molecular Weight ~215–230 g/mol (estimated) Based on structural analogs Melting Point Not reported; requires DSC analysis –

Methodological Tip : Use differential scanning calorimetry (DSC) to determine thermal stability and Karl Fischer titration for hygroscopicity assessment.

Q. How can enantiomeric purity of this compound be validated?

Answer:

- Chiral HPLC : Employ a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Compare retention times with the (S)-enantiomer .

- Optical Rotation : Measure specific rotation ([α]D²⁵) using a polarimeter. For example, (R)-enantiomers of similar indanamine derivatives show [α]D²⁵ = +15° to +30° .

Data Contradiction Note : Discrepancies in optical rotation values may arise from residual solvents; ensure complete drying under vacuum before analysis.

Advanced Research Questions

Q. How to resolve contradictory bioactivity data for this compound across different assay conditions?

Answer:

- Case Study : If conflicting IC₅₀ values arise in enzyme vs. cell-based assays:

- Buffer pH Effects : Protonation of the amine group (pKa ~9.5) affects receptor binding. Test activity in buffers at pH 7.4 (physiological) vs. pH 6.5 (lysosomal) .

- Metabolic Stability : Use liver microsomes to assess rapid degradation, which may explain low cellular activity despite high enzyme affinity .

Q. Methodological Framework :

1. Replicate assays in triplicate.

2. Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics).

3. Apply ANOVA to identify statistically significant variables (pH, temperature).

Q. What synthetic strategies optimize yield and enantioselectivity for this compound?

Answer:

- Route 1 : Asymmetric hydrogenation of 4-fluoroindan-1-one using a Ru-BINAP catalyst (e.g., 95% ee achieved for analogous indanamines ).

- Route 2 : Enzymatic resolution with lipases (e.g., Candida antarctica) to separate (R)- and (S)-amines .

Q. Critical Analysis :

| Method | Pros | Cons |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, scalable | Requires expensive catalysts |

| Enzymatic Resolution | Mild conditions, eco-friendly | Lower yield (40–60%) |

Troubleshooting : Low yields in Route 1 may stem from fluoride-leaving group instability; replace with a triflate intermediate .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

Answer:

- Simulated Gastric Fluid (SGF) : Incubate at 37°C in 0.1N HCl (pH 1.2) for 2 hours. Monitor degradation via LC-MS; <5% degradation indicates oral viability .

- Plasma Stability : Incubate with rat plasma at 37°C for 24 hours. Use HPLC to quantify intact compound; >80% stability supports intravenous administration .

Q. Data Interpretation Example :

| Condition | % Remaining (24h) | Major Degradants |

|---|---|---|

| SGF (pH 1.2) | 92% | None detected |

| Plasma | 78% | De-fluorinated product |

Data Contradiction and Reproducibility

Q. Why do NMR spectra of this compound vary between laboratories?

Answer:

Q. Reproducibility Protocol :

Standardize solvent (CDCl₃), concentration (10 mM), and temperature.

Share raw FID files between labs for independent processing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.